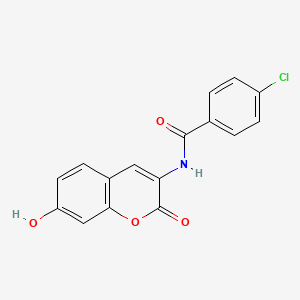

4-chloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide

Description

4-chloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Properties

Molecular Formula |

C16H10ClNO4 |

|---|---|

Molecular Weight |

315.71 g/mol |

IUPAC Name |

4-chloro-N-(7-hydroxy-2-oxochromen-3-yl)benzamide |

InChI |

InChI=1S/C16H10ClNO4/c17-11-4-1-9(2-5-11)15(20)18-13-7-10-3-6-12(19)8-14(10)22-16(13)21/h1-8,19H,(H,18,20) |

InChI Key |

QODAYMUGJUEXCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-chloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide can be achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . The reaction yields the desired product in 88% yield. The compound can be further purified and characterized using techniques such as mass spectrometry, IR, UV-Vis, and NMR spectroscopy .

Chemical Reactions Analysis

4-chloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Scientific Research Applications

4-chloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, monoamine oxidase, and cholinesterase, leading to its diverse biological activities . Additionally, it can regulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer properties .

Comparison with Similar Compounds

4-chloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide can be compared with other coumarin derivatives, such as:

7-hydroxy-4-methylcoumarin: Known for its antimicrobial and anti-inflammatory activities.

4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds exhibit significant anticancer and antiviral properties.

7-hydroxy-4-oxo-4H-chromene derivatives: These compounds are studied for their cytoprotective and antioxidant effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.